molecular formula C13H18O3 B2464239 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid CAS No. 4705-97-9

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid

Cat. No.: B2464239
CAS No.: 4705-97-9
M. Wt: 222.284
InChI Key: XOBZQMGCZYSQEJ-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid, with the CAS registry number 4705-97-9, is a high-purity organic compound characterized by the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol. This compound features a butyric acid chain linked to a methoxy- and dimethyl-substituted aromatic ring, a structure that serves as a key intermediate in synthetic organic chemistry. Its core value in research lies in its application as a building block for the synthesis of more complex molecules. Researchers utilize this compound in proteomics and pharmaceutical testing, where it contributes to the development of novel therapeutic agents. Studies on structurally related biphenyl compounds have shown potential in overcoming multi-drug resistance (MDR) in cancer cells, suggesting that derivatives of this butyric acid could be investigated as chemosensitizers to improve the efficacy of anticancer drugs. The compound is provided with a purity of ≥97% and must be stored sealed in a dry environment at 2-8°C. This product is intended for research and further manufacturing applications only and is strictly not designed for human diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-methoxy-2,5-dimethylphenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9-8-12(16-3)10(2)7-11(9)5-4-6-13(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBZQMGCZYSQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2,5-dimethylbenzaldehyde.

    Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as butylmagnesium bromide, to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Chemistry

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid serves as a crucial building block in the synthesis of more complex organic molecules. Its carboxylic acid group can participate in various chemical reactions, including:

  • Esterification : Formation of esters for use in pharmaceuticals.
  • Amidation : Reaction with amines to produce amides with potential therapeutic properties.

These reactions are essential for developing derivatives that may possess enhanced biological activities.

Biological Studies

Research has focused on the biological activity of this compound, particularly its interaction with various biological systems. Initial studies suggest potential applications in:

  • Neuropharmacology : Investigating its effects on neurotransmitter levels and receptor interactions.
  • Anti-inflammatory Research : Exploring its role in modulating inflammatory pathways.

The compound's ability to influence biological targets makes it a subject of interest for therapeutic development.

Proteomics Research

This compound has been utilized as a reference standard in proteomics assays. Its structural characteristics allow researchers to study protein interactions and modifications effectively.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways to elicit biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Unique Properties
This compound 4705-97-9 C₁₃H₁₈O₃ 222.28 4-Methoxy, 2,5-dimethylphenyl; butyric acid Research on neurotransmitter modulation
4-(4-Methoxyphenyl)butyric acid 4521-28-2 C₁₁H₁₄O₃ 194.23 4-Methoxyphenyl; lacks methyl groups Intermediate in organic synthesis
4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid 4773-88-0 C₁₃H₁₆O₄ 236.26 Ketone group at position 4 of butyric acid Potential industrial applications
4-(2,4-Dihydroxyphenyl)butanoic acid N/A C₁₀H₁₂O₄ 196.20 Dihydroxyphenyl; shorter chain (butanoic acid) Antioxidant research
2-(4-(Dimethylamino)phenyl)butanoic acid N/A C₁₂H₁₇NO₂ 207.27 Dimethylamino group; butanoic acid Receptor interaction studies

Structural Differentiation

  • Functional Groups : The absence of a ketone group distinguishes it from 4-(4-Methoxy-2,5-dimethyl-phenyl)-4-oxo-butyric acid (CAS: 4773-88-0), simplifying its reactivity profile and reducing susceptibility to nucleophilic attacks .
  • Chain Length: Shorter-chain analogs like 4-(2,4-dihydroxyphenyl)butanoic acid (C₁₀H₁₂O₄) exhibit reduced lipophilicity, limiting their utility in hydrophobic environments .

Research Implications

The structural nuances of this compound make it a valuable candidate for:

  • Drug Development : Its balanced hydrophobicity and steric profile may optimize blood-brain barrier penetration in CNS-targeted therapies .
  • Chemical Synthesis : As a building block for complex molecules, particularly where selective substitution is required .

Biological Activity

4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid, also known as a derivative of butyric acid, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13_{13}H18_{18}O2_{2}
  • Molecular Weight : 218.28 g/mol

The structure consists of a butyric acid moiety attached to a substituted aromatic ring. The presence of the methoxy and dimethyl groups influences its solubility and biological interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties . For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study demonstrated that a related compound significantly reduced the viability of prostate cancer cells through apoptosis induction and modulation of apoptosis-related proteins (Bcl-2 family) .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity . It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

  • Research Findings : In vitro assays revealed that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds like this compound have been studied for their anti-inflammatory effects .

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in experimental models .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME).

ParameterDescription
Absorption Rapidly absorbed after oral administration
Distribution Widely distributed in tissues
Metabolism Primarily metabolized in the liver
Excretion Excreted mainly via urine

Safety and Toxicology

Safety assessments are crucial for any therapeutic agent. Preliminary studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further toxicological evaluations are necessary to establish long-term safety.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methoxy-2,5-dimethyl-phenyl)-butyric acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of aryl-substituted butyric acids typically involves Friedel-Crafts alkylation or coupling reactions. For example, a modified Ullmann coupling using a palladium catalyst (e.g., Pd(OAc)₂) with a methoxy- and dimethyl-substituted aryl halide precursor can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of the aryl halide to the butyric acid precursor. Evidence from analogous compounds (e.g., 4-(4-Methylphenyl)butyric acid) suggests yields of 54–88% under inert atmospheres .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer: Combine chromatographic and spectroscopic techniques:

  • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) to assess purity (>95%).
  • NMR : Confirm the methoxy (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.2 ppm), and butyric acid chain (δ 2.3–2.6 ppm for CH₂ groups).
  • LC-MS : Monitor the molecular ion peak [M-H]⁻ at m/z ~249 (calculated for C₁₃H₁₆O₃) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

Methodological Answer: Due to its hydrophobic aryl group, dissolve in DMSO (10–50 mM stock) and dilute in PBS or cell culture media (final DMSO ≤0.1%). For in vitro studies, verify solubility via dynamic light scattering (DLS) to avoid aggregation. Analogous compounds (e.g., 4-phenylbutyric acid) show pH-dependent solubility, with improved dissolution in alkaline buffers (pH 8.0) .

Advanced Research Questions

Q. How does this compound interact with cellular targets such as HDACs or endoplasmic reticulum (ER) stress pathways?

Methodological Answer: Design dose-response assays:

  • HDAC Inhibition : Use fluorogenic substrates (e.g., Boc-Lys-AMC) in HeLa cell lysates; compare IC₅₀ values to 4-phenylbutyric acid (reference HDAC inhibitor, IC₅₀ ~2–5 mM) .
  • ER Stress Modulation : Transfect HEK293 cells with a luciferase reporter under an ER stress response element (ERSE). Treat with thapsigargin (inducer) and the compound to assess UPR pathway suppression via luminescence .

Q. What metabolic pathways degrade this compound in mammalian systems, and how can metabolites be identified?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Use LC-QTOF-MS to detect phase I metabolites (e.g., demethylation at the methoxy group or β-oxidation of the butyric chain).
  • Stable Isotope Tracing : Synthesize a ¹³C-labeled variant to track metabolic fate in vivo .

Q. How can conflicting data on its cytotoxicity be resolved across different cell lines?

Methodological Answer:

  • Mechanistic Profiling : Compare ROS generation (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis markers (caspase-3/7 activity) in sensitive vs. resistant lines (e.g., HepG2 vs. MCF-7).
  • Omics Integration : Perform RNA-seq to identify differentially expressed genes (e.g., Nrf2, ATF4) that modulate toxicity .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Synthesize ester derivatives (e.g., ethyl ester) to enhance intestinal absorption. Hydrolyze enzymatically in plasma to release the active acid.
  • Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles (100–200 nm) to increase circulation time. Validate via pharmacokinetic studies (Cₘₐₓ, AUC₀–₂₄) in rodent models .

Data Analysis and Experimental Design

Q. How should researchers interpret discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell density, serum concentration, and exposure time.
  • Control Normalization : Include 4-phenylbutyric acid as a reference in all experiments.
  • Meta-Analysis : Use ANOVA to compare datasets, accounting for variables like cell passage number and batch effects .

Q. What computational tools predict the compound’s interaction with novel protein targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with HDAC1 (PDB: 4BKX) or GRP78 (PDB: 5E32) crystal structures. Validate via mutagenesis (e.g., HDAC1 His143Ala).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .

Environmental and Safety Considerations

Q. What are the ecotoxicological impacts of this compound, and how can biodegradability be assessed?

Methodological Answer:

  • OECD 301 Test : Measure biodegradation in activated sludge over 28 days. Monitor via COD (chemical oxygen demand) reduction.
  • Algal Toxicity : Expose Chlorella vulgaris to 0.1–10 mg/L and measure growth inhibition (EC₅₀) .

Q. What PPE and engineering controls are recommended for handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolution.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Data from analogous acids (e.g., 2,4-DB) suggest low acute toxicity but potential irritation .

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